![molecular formula C13H13N5O5S2 B193781 头孢地尼杂质 C CAS No. 71091-93-5](/img/structure/B193781.png)
头孢地尼杂质 C
描述
Cefdinir impurity C is one of the impurities of Cefdinir , which is an antibiotic used to treat pneumonia, otitis media, strep throat, and cellulitis . The molecular formula of Cefdinir is C14H13N5O5S2 .
Synthesis Analysis
The synthesis of Cefdinir and its impurities has been studied in various papers . A stability-indicating, precise reversed-phase liquid chromatographic method was developed for the determination of Cefdinir in its different dosage forms . The method can successfully separate the drug from degradation products formed under stress conditions .Chemical Reactions Analysis
The chemical reactions involving Cefdinir and its impurities have been analyzed in several studies . The retention times of Cefdinir and impurities detected in HPLC are shown in Table 4 .Physical And Chemical Properties Analysis
Cefdinir is a white to slightly brownish-yellow solid . It is slightly soluble in dilute hydrochloric acid and sparingly soluble in 0.1 M pH 7.0 phosphate buffer .科学研究应用
识别和表征
- 已使用制备性 HPLC 和光谱数据(NMR、IR、MS)分离和表征了头孢地尼杂质,包括杂质 C。这项研究有助于理解头孢地尼的化学组成,并有助于药物质量控制 (Rao 等,2007).
对药物灭菌工艺的影响
- 对头孢地尼的伽马和电子束灭菌的研究表明,虽然头孢地尼具有可接受的抗辐射性,但与辐射相关的杂质(包括杂质 C)的性质表明内酰胺环对直接辐射攻击不高度敏感 (Singh 等,2010).
杂质鉴定的分析技术
- LC-MS 和二维色谱相关光谱等先进分析方法已被用于识别头孢地尼的杂质峰,包括杂质 C。这些技术对于药品的质量控制至关重要 (Chen 等,2012).
定量构效保留关系 (QSRR)
- 已经为头孢地尼杂质(包括杂质 C)开发了 QSRR 模型。这些模型有助于预测新杂质的色谱行为并评估药物质量控制方法的有效性 (Wang 等,2015).
药物递送中的纳米技术
- 研究头孢地尼纳米悬浮液以提高口服生物利用度的研究表明,在纳米尺度上操纵药物和杂质特性可以增强药物递送和有效性 (Sawant 等,2016).
杂质的质谱分析
- 已经开发出质谱分析技术来区分 β-内酰胺和开环杂质,包括头孢地尼中的杂质。这对于精确的药物分析至关重要 (Wang 等,2015).
药物递送中的氧化石墨烯
- 使用纳米氧化石墨烯提高头孢地尼的溶解速率和抗菌活性的研究表明,纳米材料如何用于提高头孢地尼等药物的有效性 (Bali 等,2021).
毛细管电泳在杂质分析中的应用
- 毛细管电泳是药物杂质分析的关键方法,包括头孢地尼。这种技术对于确保药品的纯度和质量至关重要 (Shah 等,2021).
作用机制
Target of Action
Cefdinir Impurity C, also known as Cefdinir Impurity 1 or Impurity G, is a derivative of Cefdinir, a third-generation cephalosporin . The primary targets of Cefdinir are the penicillin-binding proteins (PBPs) found in the bacterial cell wall . These proteins play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall .
Mode of Action
Cefdinir Impurity C, like Cefdinir, inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . As a result, the bacteria eventually lyse due to the ongoing activity of cell wall autolytic enzymes while cell wall assembly is arrested .
Biochemical Pathways
The action of Cefdinir Impurity C affects the biochemical pathway of peptidoglycan synthesis. By inhibiting the transpeptidation step, it prevents the cross-linking of peptidoglycan strands, which is crucial for providing strength and rigidity to the bacterial cell wall . This disruption in the pathway leads to the weakening of the bacterial cell wall and ultimately, bacterial cell lysis .
Pharmacokinetics
Cefdinir, the parent compound, is known to be rapidly absorbed from the gastrointestinal tract with a time to peak plasma concentration of 2 to 4 hours . It is primarily eliminated via renal clearance of unchanged drug, with a terminal disposition half-life of approximately 1.7 hours with normal renal function . The protein binding of Cefdinir is between 60% to 70% .
Result of Action
The result of Cefdinir Impurity C’s action is the inhibition of bacterial growth and replication due to the disruption of cell wall synthesis . This leads to the lysis and death of the bacteria, effectively treating the bacterial infection .
安全和危害
未来方向
属性
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O5S2/c1-4-2-24-11-7(10(20)18(11)8(4)12(21)22)16-9(19)6(17-23)5-3-25-13(14)15-5/h3,7,11,23H,2H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-6-/t7-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPXXFJEIVCXCL-ODXWQDPNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
71091-93-5 | |
Record name | 3-Methyl cefdinir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071091935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-METHYL CEFDINIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9Y9M0S93M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。